molecular formula C7H15N B1456877 2,3,3-Trimethylpyrrolidine CAS No. 23461-71-4

2,3,3-Trimethylpyrrolidine

Cat. No. B1456877
CAS RN: 23461-71-4
M. Wt: 113.2 g/mol
InChI Key: SGVPYTKLHWHYIC-UHFFFAOYSA-N
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Description

2,3,3-Trimethylpyrrolidine is a type of organic compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds is a versatile field of study due to their diverse biological and medicinal importance . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of 2,3,3-Trimethylpyrrolidine is characterized by a five-membered ring, which includes a nitrogen atom . The structure is further characterized by the presence of 8 non-H bonds, 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for the contribution to the stereochemistry of the molecule and increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

Synthetic Techniques and Stereochemistry 2,3,3-Trimethylpyrrolidine and its derivatives have been synthesized and characterized in various studies. For instance, cis- and trans-1, 2, 5-Trimethylpyrrolidines were synthesized, distinguished by their NMR spectra, and their rate of quaternization with methyl iodide was examined. This method was applied to diastereoisomers of 3-(diphenylmethylene)-1, 2, 5-trimethylpyrrolidine, determining their cis and trans isomers. The ethiodide of one isomer exhibited antiacetylcholine action, half as potent as atropine (Ohki & Yoshino, 1968).

Solvation and Aggregation Effects The inversion barrier of dipole-stabilized alpha-aminoorganolithiums, such as 2-lithio-N-formylpyrrolidine, has been theoretically investigated. Solvation and aggregation significantly influence the mechanism and rate of racemization of these molecules (Haeffner, Brandt & Gawley, 2002).

Optimization of Synthesis Conditions The optimal conditions for synthesizing 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone were determined, highlighting the significance of temperature, reaction time, and the type of catalyst used (Urošević et al., 2022).

Molecular Probes and Labels in Biophysical Research Sterically shielded nitroxides of the pyrrolidine series, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, demonstrate high stability in biological systems and are extensively used as molecular probes and labels in biophysical and biomedical research. A new procedure for the preparation of these radicals was suggested, offering higher yields than previous methods (Dobrynin et al., 2021).

Safety And Hazards

The safety data sheet for 2,3,3-Trimethylpyrrolidine hydrochloride, a related compound, indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage, and it is harmful if swallowed or inhaled .

Future Directions

The future directions in the study of pyrrolidine compounds, including 2,3,3-Trimethylpyrrolidine, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

2,3,3-trimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-7(2,3)4-5-8-6/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVPYTKLHWHYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3-Trimethylpyrrolidine
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2,3,3-Trimethylpyrrolidine
Reactant of Route 5
2,3,3-Trimethylpyrrolidine
Reactant of Route 6
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Citations

For This Compound
6
Citations
R Bonnett, SC Ho, JA Raleigh - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
The pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide gives 1-hydroxy-3,3-dimethylpyrrolidine, which, on dehydrogenation, yields 3,3-dimethyl-1-pyrroline-1-oxide. The identification …
Number of citations: 13 cdnsciencepub.com
NR Easton, RD Dillard - The Journal of Organic Chemistry, 1962 - ACS Publications
C (R8)(COOCaHih. These compounds have been used to prepare a wide variety of other products, notably saturated and unsaturated carboxylic acids, levulinic acids, pyrrolidones, …
Number of citations: 13 pubs.acs.org
M Depature, J Grimaldi, J Hatem - European Journal of Organic …, 2001 - Wiley Online Library
In this work, we show that the tin hydride‐mediated reaction of allene‐tethered dithiosemicarbazides 4 is a convenient method for the preparation of five‐membered unsaturated …
M Amedjkouh, J Grimaldi - Tetrahedron letters, 2002 - Elsevier
Proline-like 2,4-dialkyl-5-phosphonylpyrrolidines 2 were obtained stereoselectively by reduction of the corresponding β-iminophosphonates 1 with NaBH 4 . The detailed …
Number of citations: 6 www.sciencedirect.com
S Pichette, S Aubert-Nicol, J Lessard… - The Journal of Organic …, 2012 - ACS Publications
Cyclic hydroxamic acids can undergo a thermal ring contraction after an in situ triflation. High yields of ring-contraction products are obtained with DBU when the migrating carbon is a …
Number of citations: 12 pubs.acs.org
S Pichette, S Aubert‐Nicol, J Lessard, C Spino - 2012 - Wiley Online Library
N‐Mesyloxylactams can undergo ring contraction either by C‐3 (usually observed) or C‐5 migration. C‐5 migration can occur when the C‐3 migration product possesses ring strain, but …

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